2-(4-aminophenyl)-N-cyclohexylacetamide
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Overview
Description
2-(4-aminophenyl)-N-cyclohexylacetamide is an organic compound that features an acetamide group attached to a cyclohexyl ring and a 4-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-N-cyclohexylacetamide typically involves the reaction of 4-aminophenylacetic acid with cyclohexylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 4-aminophenylacetic acid and cyclohexylamine.
Reaction Conditions: The reaction can be performed in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or using an acid catalyst like hydrochloric acid.
Procedure: The reactants are mixed in a suitable solvent, such as dichloromethane or ethanol, and stirred at room temperature or under reflux conditions until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(4-aminophenyl)-N-cyclohexylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of analgesics and anti-inflammatory agents.
Materials Science: The compound can be used as a building block in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in pain and inflammation pathways, leading to its potential use as an analgesic or anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)acetamide: Lacks the cyclohexyl group, which may affect its pharmacological properties.
N-cyclohexylacetamide: Lacks the 4-aminophenyl group, which may reduce its biological activity.
4-aminophenylacetic acid: Lacks the amide bond, which may influence its chemical reactivity and stability.
Uniqueness
2-(4-aminophenyl)-N-cyclohexylacetamide is unique due to the presence of both the 4-aminophenyl and cyclohexyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-aminophenyl)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYVSVAQUPRBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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